molecular formula C11H16N2O2S B10910358 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910358
M. Wt: 240.32 g/mol
InChI Key: QMVJQDGBMAWREF-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a compound that features a thiophene ring substituted with a carboxylic acid group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-methylpiperazine.

    Reaction Conditions: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated carboxylic acid reacts with 4-methylpiperazine to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a ligand in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the piperazine moiety, making it less versatile in terms of biological interactions.

    4-Methylpiperazine: Without the thiophene ring, it has different chemical properties and applications.

    5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid: Similar structure but with an amino group instead of a methyl group, leading to different reactivity and applications.

Uniqueness

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring and the methylpiperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Biological Activity

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Molecular Characteristics:

  • CAS Number: 1245806-60-3
  • Molecular Formula: C₁₁H₁₆N₂O₂S
  • Molecular Weight: 240.32 g/mol
  • Purity: ≥95%

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various strains of bacteria. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating variable effectiveness.

Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625
Enterococcus faecalis62.5
Escherichia coli31.25

The compound's mechanism of action appears to involve the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

While primarily noted for its antibacterial properties, this compound also exhibits antifungal activity, albeit to a lesser extent. In studies involving various fungal strains, it showed moderate effectiveness.

Antifungal Assay Results:

Fungal StrainMIC (μg/mL)
Aspergillus flavus31.25
Candida albicans62.5

These results suggest that while the compound is more effective against bacteria, it can still contribute to antifungal treatment strategies .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant anti-proliferative effects.

IC50 Values Against Cancer Cell Lines:

Cell LineIC50 (μM)
HepG2<25
MCF-7<25

These findings indicate that the compound may inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .

Case Studies

  • Study on Antibacterial Efficacy:
    A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against MRSA and other resistant strains. The research emphasized its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
  • Anticancer Research:
    Another study focused on the anti-proliferative effects of thiophene derivatives, including this compound, showcasing its ability to induce apoptosis in cancer cells through specific signaling pathways. This positions it as a promising candidate for further investigation in oncological pharmacology .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H16N2O2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)

InChI Key

QMVJQDGBMAWREF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)C(=O)O

Origin of Product

United States

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